2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde
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Overview
Description
2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is a complex organic compound with a molecular formula of C13H18O6. This compound is characterized by the presence of multiple ethoxy groups attached to a benzaldehyde core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with triethylene glycol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes. The ethoxy groups enhance the solubility and reactivity of the compound, making it a versatile molecule in different applications.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the benzaldehyde core.
Nonaethylene glycol: Contains additional ethoxy groups but does not have the aldehyde functionality.
Tetraethylene glycol p-toluenesulfonate: Contains a sulfonate group instead of the aldehyde group.
Uniqueness
2-Hydroxy-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde core and multiple ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
141074-39-7 |
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Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O6/c14-4-5-17-6-7-18-8-9-19-12-3-1-2-11(10-15)13(12)16/h1-3,10,14,16H,4-9H2 |
InChI Key |
NVGKWURARQNZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCOCCOCCO)O)C=O |
Origin of Product |
United States |
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